Risedronate Sodium

Beschreibung

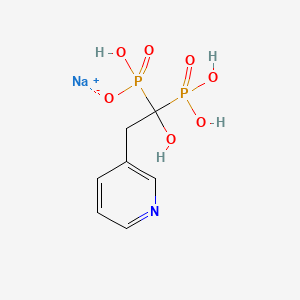

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFDPXKCEWYIAW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105462-24-6 (Parent) | |

| Record name | Risedronate sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20924178 | |

| Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115436-72-1, 122458-82-6 | |

| Record name | Risedronate sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NE 58095 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122458826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20924178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, P,P'-[1-hydroxy-2-(3-pyridinyl)ethylidene]bis-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Risedronate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RISEDRONATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFG5EXG60L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Risedronate Sodium and Osteoclast Function: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risedronate sodium, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of osteoclast-mediated bone diseases, including osteoporosis. Its therapeutic efficacy is rooted in a highly specific molecular mechanism targeting the osteoclast, the primary cell responsible for bone resorption. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular interactions within the osteoclast. We will dissect the key signaling pathways affected, present quantitative data from seminal studies, detail relevant experimental protocols, and provide visual representations of the underlying cellular processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of bone biology and the development of novel anti-resorptive therapies.

Introduction

Bone homeostasis is a dynamic process maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In pathological conditions such as osteoporosis, an imbalance favoring excessive osteoclast activity leads to a net loss of bone mass and an increased risk of fracture. This compound belongs to the class of nitrogen-containing bisphosphonates (N-BPs), which are synthetic analogs of pyrophosphate that exhibit a high affinity for the hydroxyapatite (B223615) mineral component of bone.[1][2] This property allows for their targeted delivery to sites of active bone remodeling. Once localized to the bone surface, risedronate is internalized by osteoclasts during the resorption process, where it exerts its potent anti-resorptive effects.[2][3] This guide will elucidate the precise molecular events that follow the uptake of risedronate by osteoclasts, leading to the inhibition of bone resorption.

Molecular Mechanism of Action: Inhibition of Farnesyl Pyrophosphate Synthase

The primary intracellular target of risedronate and other N-BPs is Farnesyl Pyrophosphate Synthase (FPPS) , a key enzyme in the mevalonate (B85504) pathway.[3][4] This pathway is crucial for the synthesis of cholesterol and, more importantly for osteoclast function, isoprenoid lipids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5]

The Mevalonate Pathway in Osteoclasts

The mevalonate pathway is a vital metabolic cascade that produces isoprenoids necessary for the post-translational modification of small GTP-binding proteins. This modification, known as prenylation, involves the covalent attachment of either a farnesyl or a geranylgeranyl group to a cysteine residue at the C-terminus of the target protein.

Caption: The Mevalonate Pathway and the Site of Risedronate Inhibition.

Risedronate as a Potent FPPS Inhibitor

Risedronate acts as a competitive inhibitor of FPPS, binding to the geranyl pyrophosphate (GPP) binding site of the enzyme.[4] This binding prevents the condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and GPP, thereby blocking the synthesis of FPP and its downstream product, GGPP.[6] The inhibitory potency of risedronate against FPPS is significant, as evidenced by its low nanomolar IC50 values.

Table 1: In Vitro Inhibition of Human Farnesyl Pyrophosphate Synthase (FPPS) by Risedronate

| Publication | IC50 (nM) | Assay Conditions |

| Dunford et al., J Med Chem (2003)[7] | ~170 | Recombinant human FPPS, in the absence of pre-incubation. |

| Wasko et al., ACS Med Chem Lett (2015)[7] | 82 | Recombinant human FPPS, in the absence of pre-incubation. |

| Dunford et al., J Med Chem (2008)[4] | 5.7 | Recombinant human FPPS, after a 10-minute preincubation with the inhibitor. |

Downstream Cellular Effects on Osteoclasts

The inhibition of FPPS and the subsequent depletion of FPP and GGPP pools have profound consequences for osteoclast function and survival. The lack of these isoprenoid lipids impairs the prenylation of small GTPases, which are critical molecular switches that regulate a variety of cellular processes.[5]

Disruption of the Osteoclast Cytoskeleton and Function

Proper osteoclast function, particularly the formation of the ruffled border and the sealing zone, is dependent on a highly organized actin cytoskeleton. The integrity of this cytoskeleton is controlled by small GTPases of the Rho family, including Rho, Rac, and Cdc42.[8][9] Geranylgeranylation is essential for the proper localization and function of these proteins. By inhibiting their prenylation, risedronate disrupts the localization of these GTPases to the cell membrane, leading to a disorganized cytoskeleton and the loss of the ruffled border, ultimately impairing the osteoclast's ability to resorb bone.[10] Paradoxically, some studies have shown that the accumulation of unprenylated Rho family GTPases can lead to their sustained activation in the cytosol.[10]

Caption: Risedronate-Induced Disruption of the Osteoclast Cytoskeleton.

Induction of Osteoclast Apoptosis

In addition to disrupting their function, risedronate also induces programmed cell death, or apoptosis, in osteoclasts.[11][12] The precise mechanism by which the inhibition of protein prenylation triggers apoptosis is complex but is thought to involve the disruption of pro-survival signaling pathways that are dependent on small GTPases. The dose-dependent pro-apoptotic effect of risedronate contributes to the overall reduction in the number of bone-resorbing osteoclasts. However, it has been shown that risedronate inhibits bone resorption at concentrations ten-fold lower than those required to induce apoptosis, suggesting that the primary mechanism of action is the disruption of osteoclast function.[13]

Table 2: Dose-Dependent Effect of Risedronate on Osteoclast Apoptosis and Bone Resorption

| Study | Cell Type/Model | Risedronate Concentration | Effect |

| Benford et al., Bone (2001)[13] | Murine osteoclasts (in vitro) | 10 nM - 1 µM | Inhibition of bone resorption. |

| Benford et al., Bone (2001)[13] | Murine osteoclasts (in vitro) | > 1 µM | Induction of apoptosis. |

| Qiu et al., Int J Clin Exp Pathol (2017)[14] | Ovariectomized rats (in vivo) | 0.08 µg/kg/day (low dose) | Significant reduction in osteocyte apoptosis. |

| Qiu et al., Int J Clin Exp Pathol (2017)[14] | Ovariectomized rats (in vivo) | 0.8 µg/kg/day (high dose) | Significant reduction in osteocyte apoptosis and osteoclast activity. |

Inhibition of Osteoclast Differentiation

Recent evidence suggests that risedronate may also directly inhibit the differentiation of osteoclast precursors.[11][15] Studies have shown that risedronate can suppress RANKL-mediated osteoclast differentiation from bone marrow-derived macrophages in a dose-dependent manner.[11][15] This effect appears to be mediated, at least in part, by the inhibition of the expression of key transcription factors involved in osteoclastogenesis, such as c-Fos and Nuclear Factor of Activated T-cells c1 (NFATc1).[11][15] The precise mechanism by which risedronate downregulates these transcription factors is an area of ongoing investigation but may be linked to the disruption of signaling pathways downstream of RANKL that are dependent on prenylated proteins.

Caption: Risedronate's Impact on RANKL-Mediated Osteoclast Differentiation.

Clinical Relevance: Reduction in Bone Turnover Markers

The cellular effects of risedronate translate into measurable clinical outcomes. A key indicator of the in vivo efficacy of anti-resorptive agents is the reduction in the levels of bone turnover markers (BTMs). These markers, such as C-telopeptide of type I collagen (CTX) and N-telopeptide of type I collagen (NTX), are breakdown products of bone collagen that are released into the circulation during osteoclast-mediated resorption. Numerous clinical trials have demonstrated that treatment with risedronate leads to a significant and rapid reduction in these markers, reflecting the inhibition of osteoclast activity.

Table 3: Percentage Reduction in Bone Turnover Markers in Clinical Trials with Risedronate

| Study | Treatment Group | Duration | Bone Turnover Marker | Median/Mean Percent Reduction from Baseline |

| Eastell et al., J Bone Miner Res (2003)[9] | Risedronate 5 mg/day | 3-6 months | Urinary CTX | 60% |

| Eastell et al., J Bone Miner Res (2003)[9] | Risedronate 5 mg/day | 3-6 months | Urinary NTX | 51% |

| Rosen et al., J Clin Endocrinol Metab (2006)[16] | Risedronate 35 mg/week | 24 months | Urinary NTX | 43.9% |

| Rosen et al., J Clin Endocrinol Metab (2006)[16] | Risedronate 35 mg/week | 24 months | Serum CTX | 53.1% |

| Delmas et al., Bone (2002)[1] | Risedronate 35 mg/week | 12 months | Urinary NTX | ~45% |

| Siris et al., J Clin Endocrinol Metab (2016)[17] | Generic Risedronate 35 mg/week | 12 weeks | Serum CTX | Significant reduction (p < 0.01) |

| Siris et al., J Clin Endocrinol Metab (2016)[17] | Generic Risedronate 35 mg/week | 24 weeks | Serum P1NP | Significant reduction (p < 0.01) |

Key Experimental Protocols

The elucidation of risedronate's mechanism of action has been made possible through a variety of in vitro and in vivo experimental models. This section provides an overview of the methodologies for key experiments.

Farnesyl Pyrophosphate Synthase (FPPS) Activity Assay

Objective: To quantify the inhibitory effect of risedronate on the enzymatic activity of FPPS.

Methodology: A common method is a radiometric assay that measures the incorporation of radiolabeled isopentenyl pyrophosphate ([¹⁴C]IPP) into farnesyl pyrophosphate (FPP).

Protocol Outline:

-

Enzyme Preparation: Recombinant human FPPS is expressed and purified.

-

Reaction Mixture: A reaction buffer containing MgCl₂, dithiothreitol (B142953) (DTT), geranyl pyrophosphate (GPP), and [¹⁴C]IPP is prepared.

-

Inhibition Assay: Varying concentrations of risedronate are pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the substrates.

-

Reaction Termination and Product Separation: The reaction is stopped, and the radiolabeled FPP product is separated from the unreacted [¹⁴C]IPP, often using a lipid extraction method.

-

Quantification: The amount of radioactivity in the FPP fraction is measured using a scintillation counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the risedronate concentration.

Caption: Workflow for a Radiometric FPPS Activity Assay.

In Vitro Osteoclast Bone Resorption (Pit) Assay

Objective: To assess the effect of risedronate on the bone-resorbing activity of mature osteoclasts.

Methodology: Osteoclasts are cultured on a resorbable substrate (e.g., dentin slices, bone slices, or calcium phosphate-coated plates), and the extent of resorption is quantified.

Protocol Outline:

-

Osteoclast Generation: Osteoclasts are generated from precursor cells (e.g., bone marrow macrophages or peripheral blood mononuclear cells) by culturing them with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL).

-

Cell Seeding: Mature osteoclasts are seeded onto the resorbable substrate.

-

Treatment: The cells are treated with varying concentrations of risedronate.

-

Culture: The cultures are maintained for a period sufficient to allow for bone resorption (typically several days).

-

Cell Removal: At the end of the culture period, the osteoclasts are removed from the substrate.

-

Visualization of Resorption Pits: The resorption pits are visualized, often by staining with toluidine blue or by using scanning electron microscopy.

-

Quantification: The number and area of the resorption pits are quantified using image analysis software.

Osteoclast Apoptosis Assay (TUNEL Staining)

Objective: To detect and quantify apoptosis in osteoclasts treated with risedronate.

Methodology: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.[18][19]

Protocol Outline:

-

Cell Culture and Treatment: Osteoclasts are cultured on a suitable substrate (e.g., glass coverslips) and treated with risedronate.

-

Fixation and Permeabilization: The cells are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow for the entry of the labeling reagents.

-

TUNEL Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP). TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If a hapten-labeled dUTP is used, a secondary detection step with a fluorescently labeled antibody or streptavidin is performed.

-

Counterstaining: The cell nuclei are counterstained (e.g., with DAPI or Hoechst) to visualize all cells.

-

Imaging and Quantification: The cells are visualized using fluorescence microscopy, and the percentage of TUNEL-positive (apoptotic) cells is determined.

Conclusion

The mechanism of action of this compound on osteoclasts is a well-defined and highly targeted process. By specifically inhibiting farnesyl pyrophosphate synthase within the osteoclast, risedronate disrupts the mevalonate pathway, leading to a cascade of downstream events that culminate in the inhibition of bone resorption. The impairment of small GTPase prenylation results in cytoskeletal disorganization, loss of the ruffled border, and induction of apoptosis. Furthermore, evidence suggests a direct inhibitory effect on osteoclast differentiation. These cellular mechanisms are clinically manifested by a rapid and sustained reduction in bone turnover markers. A thorough understanding of this core mechanism is essential for the continued development of novel and improved therapies for the management of bone diseases characterized by excessive osteoclast activity. This technical guide provides a foundational resource for professionals in the field, summarizing the key molecular events, quantitative data, and experimental methodologies that underpin the therapeutic success of risedronate.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 6. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. risedronate | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. The role of Rho GTPases’ substrates Rac and Cdc42 in osteoclastogenesis and relevant natural medicinal products study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of protein prenylation by bisphosphonates causes sustained activation of Rac, Cdc42, and Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Risedronate directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Risedronate reduces osteoclast precursors and cytokine production in postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of bone resorption by alendronate and risedronate does not require osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective effect of low-dose risedronate against osteocyte apoptosis and bone loss in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Risedronate Directly Inhibits Osteoclast Differentiation and Inflammatory Bone Loss [jstage.jst.go.jp]

- 16. academic.oup.com [academic.oup.com]

- 17. Changes of bone turnover markers and bone mineral density among postmenopausal Thai women with osteoporosis receiving generic risedronate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Combined TUNEL and TRAP methods suggest that apoptotic bone cells are inside vacuoles of alveolar bone osteoclasts in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Risedronate Sodium's Molecular Mechanisms in Bone Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risedronate sodium, a potent nitrogen-containing bisphosphonate, is a widely prescribed therapeutic agent for bone disorders characterized by excessive bone resorption, such as osteoporosis and Paget's disease. Its primary mechanism of action involves the direct inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate (B85504) pathway within osteoclasts. This inhibition disrupts the prenylation of small GTPase signaling proteins, leading to osteoclast inactivation, apoptosis, and a subsequent reduction in bone resorption. Beyond its well-established effects on osteoclasts, risedronate also exhibits dose-dependent effects on osteoblasts, influencing their proliferation and differentiation. This technical guide provides an in-depth exploration of the molecular targets of this compound in bone tissue, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Primary Molecular Target: Farnesyl Pyrophosphate Synthase (FPPS)

The principal molecular target of this compound in bone tissue is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2] Risedronate acts as a potent inhibitor of FPPS, disrupting the synthesis of essential isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1] These molecules are crucial for the post-translational modification (prenylation) of small GTPase signaling proteins, such as Ras, Rho, and Rac, which are vital for normal osteoclast function, including cytoskeletal arrangement, membrane ruffling, and survival.[2][3]

Quantitative Inhibition of FPPS

The inhibitory potency of risedronate against FPPS has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Enzyme Source | IC50 (nM) | Reference |

| Recombinant Babesia bovis FPPS | 8.4 ± 1.2 | [4] |

| Human FPPS | 5.7 | [5] |

Note: IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations.

Effects on Osteoclasts

By inhibiting FPPS, risedronate triggers a cascade of events within osteoclasts, the primary bone-resorbing cells.

Inhibition of Osteoclast Activity

The disruption of small GTPase prenylation impairs the ability of osteoclasts to form the ruffled border, a specialized membrane structure essential for the secretion of acid and proteolytic enzymes that degrade the bone matrix.[2] This leads to a direct inhibition of osteoclastic bone resorption.

Induction of Osteoclast Apoptosis

Inhibition of the mevalonate pathway by risedronate also induces programmed cell death (apoptosis) in osteoclasts.[2] This reduction in the number of active osteoclasts further contributes to the overall decrease in bone resorption.

Signaling Pathways in Osteoclasts

The inhibition of FPPS by risedronate disrupts downstream signaling pathways crucial for osteoclast function and survival.

Caption: Risedronate's inhibitory action on FPPS in osteoclasts.

Effects on Osteoblasts

While the primary target of risedronate is the osteoclast, it also exerts effects on osteoblasts, the bone-forming cells. These effects appear to be dose-dependent.

Proliferation and Differentiation

Studies have shown that risedronate can have a biphasic effect on osteoblast proliferation and differentiation. Low concentrations of risedronate have been reported to enhance osteoblast differentiation and proliferation, while high concentrations may have an inhibitory effect.[6][7][8] For instance, one study found that risedronate at concentrations of 10⁻⁸M and 10⁻⁴M differentially regulated gene expression in osteoblastic cells at 1 and 24 hours.[8] Another study observed a decrease in cell proliferation and viability in osteoblastic cultures exposed to risedronate at 10⁻⁴ and 10⁻³M after 48 and 72 hours.[7]

Quantitative Effects on Osteoblasts

| Risedronate Concentration | Effect on Osteoblasts | Cell Line | Reference |

| 10⁻⁸M | Differential gene regulation | UMR-106 | [8] |

| 10⁻⁴M | Differential gene regulation | UMR-106 | [8] |

| 10⁻⁴M and 10⁻³M | Decreased proliferation and viability | MC3T3-E1 | [7] |

| 50 µM | Increased osterix and osteocalcin (B1147995) activity | C2C12 | [9] |

Impact on Bone Mineral Density (BMD)

Clinical trials have consistently demonstrated the efficacy of risedronate in increasing bone mineral density and reducing fracture risk in patients with osteoporosis.

Clinical Trial Data Summary

| Dosage | Duration | Population | Change in Lumbar Spine BMD | Change in Femoral Neck BMD | Reference |

| 5 mg/day | 2 years | Postmenopausal women with low bone mass | +4.0% | Increased | [10] |

| 5 mg/day | 2 years | Non-osteoporotic women in early menopause | +1.4% | - | [11] |

| 5 mg/day | 24 months | Late-postmenopausal women with osteopenia | +4.49% | Increased | [12] |

| 35 mg/week | 2 years | Men with osteoporosis | +4.5% (after 24 months) | - | [13] |

| Oral | 24 months | Non-ambulatory patients | +0.069 (absolute change) | - | [14] |

Experimental Protocols

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FPPS. A common method is a radiometric assay that quantifies the incorporation of radiolabeled isopentenyl pyrophosphate (IPP) into farnesyl pyrophosphate (FPP).

Methodology:

-

Enzyme Preparation: Purified recombinant FPPS is used.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and the substrates geranyl pyrophosphate (GPP) and radiolabeled [¹⁴C]IPP.

-

Inhibitor Addition: Add varying concentrations of this compound or a control vehicle to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the purified FPPS.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acidified ethanol).

-

Product Separation: Separate the product, [¹⁴C]FPP, from the unreacted substrate using a technique like thin-layer chromatography (TLC) or by acid hydrolysis to release the radiolabeled farnesyl alcohol, which can be extracted with an organic solvent.

-

Quantification: Measure the radioactivity of the product using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each risedronate concentration and determine the IC50 value.

Caption: Workflow for a radiometric FPPS inhibition assay.

Osteoclast Resorption Pit Assay

This in vitro assay assesses the bone-resorbing activity of osteoclasts by measuring the pits they form on a bone-like substrate.[1][2][15][16][17]

Methodology:

-

Cell Culture: Culture osteoclast precursors (e.g., bone marrow macrophages or RAW 264.7 cells) on a resorbable substrate such as dentine slices, bone slices, or calcium phosphate-coated plates.

-

Osteoclast Differentiation: Induce differentiation into mature osteoclasts by adding M-CSF and RANKL to the culture medium.

-

Treatment: Treat the mature osteoclasts with various concentrations of this compound or a control vehicle.

-

Incubation: Incubate for a period sufficient to allow for resorption (e.g., 24-48 hours).

-

Cell Removal: Remove the osteoclasts from the substrate using a cell lysis buffer or sonication.

-

Pit Visualization: Stain the resorption pits with a dye such as Toluidine Blue or use scanning electron microscopy (SEM) to visualize the pits.

-

Quantification: Analyze the number and area of the resorption pits using image analysis software.

Caption: Workflow for an osteoclast resorption pit assay.

Osteoblast Differentiation Assay (Alkaline Phosphatase Staining)

This assay measures the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.[18]

Methodology:

-

Cell Culture: Culture osteoblastic precursor cells (e.g., MC3T3-E1 or primary mesenchymal stem cells) in a multi-well plate.

-

Treatment: Treat the cells with various concentrations of this compound in an osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate).

-

Incubation: Culture the cells for a period of 7-14 days to allow for differentiation.

-

Cell Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Staining: Stain for ALP activity using a substrate solution containing p-nitrophenyl phosphate (B84403) (pNPP) or a solution that produces a colored precipitate, such as a mixture of nitro blue tetrazolium (NBT) and 5-bromo-4-chloro-3-indolyl phosphate (BCIP).

-

Visualization and Quantification: Visualize the stained cells using a microscope. For quantitative analysis, the colored product from the pNPP substrate can be measured spectrophotometrically, or the stained area can be quantified using image analysis software.

Caption: Workflow for an osteoblast differentiation assay using ALP staining.

Conclusion

This compound's primary molecular target in bone tissue is farnesyl pyrophosphate synthase in osteoclasts. Its potent inhibition of this enzyme disrupts the mevalonate pathway, leading to the suppression of bone resorption and an increase in osteoclast apoptosis. Additionally, risedronate exhibits concentration-dependent effects on osteoblasts, which may contribute to its overall therapeutic benefit in bone disorders. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of risedronate and other bisphosphonates.

References

- 1. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]

- 2. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farsenyl pyrophosphate synthase is a potential molecular drug target of risedronate in Babesia bovis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dose-dependent Differential Effects of Risedronate on Gene Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of risedronate on osteoblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-dependent differential effects of risedronate on gene expression in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of risedronate 5 mg/d on bone mineral density and bone turnover markers in late-postmenopausal women with osteopenia: a multinational, 24-month, randomized, double-blind, placebo-controlled, parallel-group, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Risedronate’s efficacy: from randomized clinical trials to real clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholars.northwestern.edu [scholars.northwestern.edu]

- 15. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 16. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]

- 17. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [agris.fao.org]

- 18. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]

Risedronate Sodium's Affinity for Hydroxyapatite Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of risedronate sodium for hydroxyapatite (B223615) (HA) crystals, the primary mineral component of bone. Understanding this interaction is critical for the development and optimization of bisphosphonate-based therapies for bone disorders such as osteoporosis. Risedronate's efficacy is intrinsically linked to its ability to adsorb to the bone mineral surface, where it is subsequently internalized by osteoclasts, the cells responsible for bone resorption. This document summarizes key quantitative data, details experimental protocols used to assess binding affinity, and visualizes the underlying molecular and experimental frameworks.

Quantitative Analysis of Binding Affinity

The interaction between risedronate and hydroxyapatite is characterized by a high affinity, leading to its targeted delivery and retention within the skeleton. Various studies have quantified this affinity using different experimental approaches, yielding valuable comparative data. The adsorption of risedronate onto hydroxyapatite typically follows a Langmuir isotherm model, indicating a monolayer adsorption process with a finite number of binding sites.

| Parameter | Substrate | Value | Experimental Conditions | Reference |

| Affinity Constant (KL) | Hydroxyapatite (HA) | (2.73 x 106) M-1 | pH 5.50, 37.0°C | |

| Carbonated Apatite (CAP) | (0.043 x 106) M-1 | pH 5.50, 37.0°C | ||

| Amount Adsorbed at Saturation (N) | Hydroxyapatite (HA) | 7.9 ± 0.4 µmol/m² | pH 7.4, 37°C | |

| Binding Affinity | Farnesyl Pyrophosphate Synthetase | -6.86 kcal/mol | In silico docking | |

| Retention Time (FPLC) | Hydroxyapatite (HA) Column | 16.16 ± 0.44 min | Phosphate (B84403) buffer gradient, pH 6.8 |

Comparative Affinity of Bisphosphonates:

Studies comparing various bisphosphonates consistently show that risedronate has a moderate to high binding affinity for hydroxyapatite, though generally lower than zoledronate and alendronate. This difference in affinity may influence the drugs' skeletal retention and the reversibility of their effects.

| Bisphosphonate | Rank Order of Affinity (High to Low) | Reference |

| Zoledronate, Alendronate, Ibandronate, Risedronate , Etidronate, Clodronate | Zoledronate > Alendronate > Ibandronate > Risedronate > Etidronate > Clodronate | |

| Zoledronate, Alendronate, Risedronate | Zoledronate > Alendronate > Risedronate |

Experimental Protocols

The quantification of risedronate's affinity for hydroxyapatite employs a range of sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Adsorption Isotherm Studies

This method determines the relationship between the concentration of risedronate in solution and the amount adsorbed onto the hydroxyapatite surface at a constant temperature.

Methodology:

-

Preparation of Hydroxyapatite: A well-characterized hydroxyapatite (e.g., specific surface area, Ca/P ratio) is used as the adsorbent.

-

Incubation: A known mass of hydroxyapatite is incubated with a series of risedronate solutions of varying concentrations in a simulated body fluid (SBF) or other appropriate buffer at physiological pH (7.4) and temperature (37°C).

-

Equilibration: The mixtures are agitated for a specific duration (e.g., 1, 2, or 48 hours) to reach adsorption equilibrium.

-

Separation: The solid phase (hydroxyapatite with adsorbed risedronate) is separated from the supernatant by centrifugation.

-

Quantification: The concentration of risedronate remaining in the supernatant is determined using a suitable analytical technique, such as UV-VIS spectrophotometry.

-

Calculation: The amount of risedronate adsorbed per unit mass or surface area of hydroxyapatite is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

Modeling: The resulting data are fitted to an adsorption isotherm model, most commonly the Langmuir model, to determine parameters such as the affinity constant (KL) and the maximum adsorption capacity.

Adsorption Isotherm Experimental Workflow

Constant Composition Kinetic Studies

This technique measures the affinity of bisphosphonates by their ability to inhibit the crystal growth of hydroxyapatite at a constant supersaturation.

Methodology:

-

Reaction Setup: A supersaturated solution of calcium and phosphate ions is maintained at a constant pH (e.g., 7.4) and temperature (37°C) in a reaction vessel.

-

Crystal Growth Initiation: Seed crystals of hydroxyapatite are added to the solution to initiate crystal growth.

-

Titration: The consumption of calcium and phosphate ions from the solution due to crystal growth is monitored, and titrants containing these ions are added to maintain a constant composition.

-

Inhibitor Introduction: A known concentration of risedronate is introduced into the system.

-

Rate Measurement: The reduction in the rate of hydroxyapatite crystal growth in the presence of risedronate is measured.

-

Affinity Calculation: The affinity constant (KL) is calculated from the kinetic data based on the degree of inhibition at different risedronate concentrations.

Fast Performance Liquid Chromatography (FPLC)

FPLC with a hydroxyapatite column is used to compare the relative binding affinities of different bisphosphonates.

Methodology:

-

Column: A column packed with crystalline hydroxyapatite is used as the stationary phase.

-

Mobile Phase: A phosphate buffer gradient at a specific pH (e.g., 6.8) is used as the mobile phase to elute the bound compounds.

-

Sample Injection: A solution of the bisphosphonate (e.g., risedronate) is injected into the column.

-

Elution and Detection: The bisphosphonate adsorbs to the hydroxyapatite and is then eluted by the increasing concentration of the phosphate buffer. The eluted compound is detected, and its retention time is recorded.

-

Affinity Correlation: A longer retention time indicates a stronger binding affinity to the hydroxyapatite.

Mechanism of Action: Post-Adsorption Pathway

The therapeutic effect of risedronate is realized after its adsorption to hydroxyapatite. The drug-laden bone mineral is ingested by osteoclasts during the process of bone resorption.

Inside the acidic environment of the osteoclast's resorption lacuna, risedronate is released from the hydroxyapatite matrix and internalized by the cell. Within the osteoclast, risedronate inhibits the enzyme farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This inhibition prevents the synthesis of isoprenoid lipids, which are essential for the post-translational modification of small GTPase signaling proteins. The disruption of these signaling pathways impairs osteoclast function, leading to their inactivation and apoptosis, thereby reducing bone resorption.

Risedronate's Mechanism of Action Post-Adsorption

Conclusion

This compound exhibits a strong affinity for hydroxyapatite, which is fundamental to its therapeutic efficacy as an anti-resorptive agent. The quantitative data and experimental protocols summarized in this guide provide a comprehensive overview for researchers in the field of bone biology and drug development. A thorough understanding of the binding kinetics and the subsequent cellular mechanisms is crucial for the design of next-generation bisphosphonates with optimized bone-targeting properties and therapeutic profiles. The moderate binding affinity of risedronate compared to other potent bisphosphonates may contribute to a more readily reversible effect on bone turnover, a characteristic that is of increasing clinical interest.

Preclinical Efficacy of Risedronate Sodium in Osteoporosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on Risedronate Sodium, a potent aminobisphosphonate, for the management of osteoporosis. It delves into the core mechanism of action, summarizes key quantitative findings from various animal models, and outlines the experimental methodologies employed in these pivotal studies. The information is intended to serve as a valuable resource for professionals engaged in osteoporosis research and the development of novel anti-resorptive therapies.

Core Mechanism of Action

This compound primarily exerts its anti-osteoporotic effects by inhibiting osteoclast-mediated bone resorption.[1][2] Its high affinity for hydroxyapatite (B223615) crystals in the bone matrix allows for targeted delivery to sites of active bone remodeling.[1] Once internalized by osteoclasts, risedronate inhibits the enzyme farnesyl pyrophosphate synthase (FPPS), a key component of the mevalonate (B85504) pathway.[1][3][4] This inhibition disrupts the synthesis of essential isoprenoid lipids, which are crucial for the post-translational modification of small GTPase signaling proteins. The downstream effect is the disruption of vital osteoclast functions, including cytoskeletal arrangement and the formation of the ruffled border, ultimately leading to osteoclast apoptosis and a reduction in bone resorption.[1]

Recent studies have also indicated that risedronate can directly inhibit osteoclast differentiation from bone marrow-derived macrophages and indirectly by influencing the crosstalk between bone marrow adipocytes and osteoclasts.[5][6] It has been shown to suppress the expression of key transcription factors for osteoclastogenesis, such as c-Fos and nuclear factor of activated T-cells c1 (NFATc1), induced by the receptor activator of nuclear factor-κB ligand (RANKL).[5]

Quantitative Data from Preclinical Studies

The preclinical efficacy of this compound has been evaluated in a multitude of animal models of osteoporosis. The following tables summarize the key quantitative findings from these studies, focusing on bone mineral density (BMD), bone turnover markers, and biomechanical strength.

Table 1: Effects of Risedronate on Bone Mineral Density (BMD) and Bone Volume (BV/TV) in Rodent Models of Osteoporosis

| Animal Model | Treatment Group | Dose & Duration | Change in Lumbar Spine BMD | Change in Femoral BMD | Change in Tibial BV/TV | Reference |

| Orchidectomized (ORX) Rats | ORX + Risedronate | 0.5 mg/kg/day (oral gavage) for 6 weeks (treatment) | - | Recovered loss of femoral BMD | Restored to levels higher than sham | [7][8] |

| Ovariectomized (OVX) Rats | OVX + NHLR | 250 µg/kg (intravenous single dose) for 1 month | - | Significant increase in bone density | - | [9][10] |

| Sciatic Neurectomized Young Rats | NX + High-dose Risedronate | 0.5 mg/kg/day (orally) | - | Increased cancellous vBMD | - | [11] |

| Female Wistar Rats (Dexamethasone-induced) | Osteoporotic + RIS-HA-TCS-mPEG | 3.05 mg/kg | - | Marked restoration of trabecular bone architecture | - | [12][13] |

| Female Beagle Dogs | ALN (0.20 mg/kg/day) / RIS (0.10 mg/kg/day) | 1 year | - | - | Predicted 9.7% to 13% increase in BV/TV for RIS | [14] |

NHLR: Nanoparticles of Hydroxyapatite loaded with Risedronate; NX: Neurectomy; vBMD: volumetric Bone Mineral Density; RIS-HA-TCS-mPEG: Risedronate-loaded mPEG-coated hydroxyapatite, thiolated chitosan-based nanoparticles; ALN: Alendronate; RIS: Risedronate.

Table 2: Effects of Risedronate on Bone Turnover Markers in Preclinical Models

| Animal Model | Treatment Group | Marker | Direction of Change | Magnitude of Change | Reference |

| Orchidectomized (ORX) Rats | ORX + Risedronate | Serum Osteocalcin (B1147995) (BGP) | ↓ | Significantly decreased compared to ORX controls | [8] |

| Orchidectomized (ORX) Rats | ORX + Risedronate | Serum CTX | No significant effect | - | [8] |

| Postmenopausal Women with Osteoporotic Fractures | Risedronate 35 mg once weekly | Serum Bone ALP | ↓ | -46.5% after 6 months | [15] |

| Postmenopausal Women with Osteoporotic Fractures | Risedronate 35 mg once weekly | Serum CTX | ↓ | -62.9% after 6 months | [15] |

| Women with Hip Fracture | Risedronate 5 mg/day | Urine N-telopeptide (NTx) | ↓ | -49.7% after 3 months | [16] |

CTX: C-terminal telopeptide of type I collagen; BGP: Bone Gla Protein (Osteocalcin); ALP: Alkaline Phosphatase.

Table 3: Effects of Risedronate on Biomechanical Strength in Animal Models of Osteoporosis

| Animal Model | Treatment Group | Biomechanical Parameter | Outcome | Reference |

| Orchidectomized (ORX) Rats | ORX + Risedronate (treatment) | Femoral Maximum Shear Stress | Significantly increased compared to both ORX and SHAM controls | [8] |

| Orchidectomized (ORX) Rats | ORX + Risedronate (treatment) | Femoral Rigidity | Significantly decreased compared to ORX controls | [8] |

| Sciatic Neurectomized Young Rats | NX + High-dose Risedronate | Femoral Distal Metaphysis Maximum Load | Prevented loss | [11] |

| Sciatic Neurectomized Young Rats | NX + High-dose Risedronate | Femoral Distal Metaphysis Stiffness | Prevented loss | [11] |

| Ovariectomized (OVX) Rats | OVX + NHLR (250 µg/kg) | Bone Mechanical Properties | Significantly increased compared to OVX control | [9][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols cited in the literature.

Orchidectomized Rat Model of Male Osteoporosis

-

Animal Model: 10-week-old male Wistar rats.[7]

-

Surgical Procedure: Animals are either sham-operated or bilaterally orchidectomized (ORX) to induce testosterone (B1683101) deficiency and subsequent bone loss.[7]

-

Study Arms:

-

Prevention Study: Treatment with risedronate begins immediately after orchidectomy. Groups include Sham, ORX (vehicle), and ORX + Risedronate.[7]

-

Treatment Study: Treatment with risedronate is initiated a set period (e.g., 3 months) after orchidectomy to model established osteoporosis. Groups include Sham, ORX (vehicle), and ORX + Risedronate.[7]

-

-

Drug Administration: Risedronate (e.g., 0.5 mg/kg/day) or placebo (saline) is administered via oral gavage for a specified duration (e.g., 6 weeks).[7]

-

Outcome Measures:

-

Bone Mineral Density: Measured by dual-energy X-ray absorptiometry (DEXA) on excised femurs.[7]

-

Bone Histomorphometry: Analysis of bone volume (BV/TV) in the tibia or other relevant sites.[7]

-

Bone Turnover Markers: Serum levels of osteocalcin (BGP) and C-terminal telopeptide of type I collagen (CTX) are quantified.[7]

-

Biomechanical Testing: Femoral low-rate torsion testing is performed to assess parameters like maximum shear stress and rigidity.[7]

-

Lipopolysaccharide (LPS)-Induced Inflammatory Bone Loss Model

-

Animal Model: Mice.[5]

-

Induction of Bone Loss: Lipopolysaccharide (LPS) is injected to induce an inflammatory response leading to bone loss.[5]

-

Treatment: Mice are administered with risedronate.[5]

-

Outcome Measures:

-

Micro-computed Tomography (µCT): High-resolution imaging of the femurs to quantify bone loss.[5]

-

In Vitro Osteoclast Differentiation Assay

-

Cell Culture:

-

Treatment: Cultures are treated with varying concentrations of risedronate.[5]

-

Outcome Measures:

Visualizing the Core Mechanisms and Workflows

To further elucidate the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of Risedronate in osteoclasts.

Caption: Risedronate's inhibition of the RANKL signaling pathway.

Caption: Workflow for the orchidectomized rat model study.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Risedronate directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Risedronate inhibits bone marrow mesenchymal stem cell adipogenesis and switches RANKL/OPG ratio to impair osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of risedronate on bone mass, remodelling and biomechanical strength in orchidectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Improvement in bone properties by using risedronate adsorbed hydroxyapatite novel nanoparticle based formulation in a rat model of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of risedronate on femoral bone mineral density and bone strength in sciatic neurectomized young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhancing Osteoporosis Treatment through Targeted Nanoparticle Delivery of Risedronate: In Vivo Evaluation and Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Theoretical analysis of alendronate and risedronate effects on canine vertebral remodeling and microdamage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of risedronate on bone turnover markers in osteoporotic postmenopausal women: comparison of two protocols of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [The effect of risedronate treatment on bone turnover markers in patients with hip fracture] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Risedronate Sodium on Osteoblast and Osteoclast Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risedronate sodium, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of osteoporosis and other metabolic bone diseases. Its primary mechanism of action involves the inhibition of osteoclast-mediated bone resorption. However, its in vitro effects on the differentiation and function of both osteoblasts and osteoclasts are complex and dose-dependent. This technical guide provides an in-depth analysis of the in vitro effects of this compound on osteoblast and osteoclast differentiation, presenting quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in bone biology and drug development.

Introduction

Bone remodeling is a dynamic and lifelong process involving the coordinated actions of bone-resorbing osteoclasts and bone-forming osteoblasts. An imbalance in this process, favoring excessive resorption, leads to a net loss of bone mass and an increased risk of fractures, as seen in osteoporosis. This compound exerts its therapeutic effect by primarily targeting osteoclasts. It binds to hydroxyapatite (B223615) in the bone matrix and is internalized by osteoclasts during bone resorption.[1][2] Inside the osteoclast, risedronate inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway.[3] This disruption prevents the prenylation of small GTPase signaling proteins essential for osteoclast function and survival, ultimately leading to their apoptosis.[3][4]

While the anti-resorptive properties of risedronate are well-established, its direct effects on osteoblasts are more nuanced. In vitro studies have demonstrated that risedronate can influence osteoblast proliferation, differentiation, and mineralization, often in a concentration-dependent manner. This guide will explore the multifaceted in vitro actions of risedronate on both major cell types involved in bone remodeling.

In Vitro Effects on Osteoclast Differentiation

This compound consistently demonstrates a potent inhibitory effect on osteoclast differentiation in vitro. This inhibition is observed in a dose-dependent manner and is mediated through the disruption of key signaling pathways essential for osteoclastogenesis.

Quantitative Data on Osteoclast Differentiation

The following table summarizes the quantitative effects of this compound on various parameters of osteoclast differentiation as reported in in vitro studies.

| Cell Type | Risedronate Concentration | Parameter Measured | Result | Reference |

| Mouse Bone Marrow Macrophages (BMMs) | 1-10 µM | Number of TRAP-positive multinucleated cells | Dose-dependent inhibition | [1][2] |

| Co-culture of mouse bone marrow cells and osteoblasts | 1-10 µM | Osteoclast formation | Inhibition | [1][2] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Number and differentiation of osteoclast precursors | Significant reduction after 3 months of in vivo treatment | [5] |

| Human PBMCs | Not specified | Osteoclast formation, vitality, and activity in culture | Significant reduction after 3 months of in vivo treatment | [5] |

TRAP: Tartrate-Resistant Acid Phosphatase

Signaling Pathways in Osteoclast Differentiation Inhibited by Risedronate

Risedronate's inhibitory effect on osteoclast differentiation is primarily attributed to its interference with the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) signaling pathway. RANKL, produced by osteoblasts and other cells, is the essential cytokine for osteoclast formation, function, and survival.[6]

Risedronate has been shown to suppress the RANKL-induced expression of key transcription factors necessary for osteoclastogenesis, including c-Fos and Nuclear Factor of Activated T-cells c1 (NFATc1) .[1][2] NFATc1 is considered the master regulator of osteoclast differentiation.

// Nodes RANKL [label="RANKL", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RANK [label="RANK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRAF6 [label="TRAF6", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK (ERK, JNK, p38)", fillcolor="#FBBC05", fontcolor="#202124"]; cFos [label="c-Fos", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFATc1 [label="NFATc1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteoclast_Differentiation [label="Osteoclast\nDifferentiation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Risedronate [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RANKL -> RANK [arrowhead=tee, color="#5F6368"]; RANK -> TRAF6 [color="#5F6368"]; TRAF6 -> NFkB [color="#5F6368"]; TRAF6 -> MAPK [color="#5F6368"]; MAPK -> cFos [color="#5F6368"]; NFkB -> NFATc1 [color="#5F6368"]; cFos -> NFATc1 [color="#5F6368"]; NFATc1 -> Osteoclast_Differentiation [color="#5F6368"]; Risedronate -> cFos [label="Inhibits\nexpression", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", style=dashed]; Risedronate -> NFATc1 [label="Inhibits\nexpression", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", style=dashed]; } direct_inhibition_osteoclast_pathway.dot

Caption: Risedronate inhibits RANKL-induced osteoclast differentiation.

// Nodes Mevalonate_Pathway [label="Mevalonate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; FPPS [label="Farnesyl Pyrophosphate\nSynthase (FPPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FPP_GGPP [label="Farnesyl Pyrophosphate (FPP) &\nGeranylgeranyl Pyrophosphate (GGPP)", fillcolor="#FBBC05", fontcolor="#202124"]; Prenylation [label="Protein Prenylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Small_GTPases [label="Small GTPases\n(e.g., Ras, Rho, Rab)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteoclast_Function [label="Osteoclast Function &\nSurvival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Risedronate [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Mevalonate_Pathway -> FPPS [color="#5F6368"]; FPPS -> FPP_GGPP [color="#5F6368"]; FPP_GGPP -> Prenylation [color="#5F6368"]; Prenylation -> Small_GTPases [color="#5F6368"]; Small_GTPases -> Osteoclast_Function [color="#5F6368"]; Risedronate -> FPPS [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", style=dashed]; } mevalonate_pathway_inhibition.dot

Caption: Risedronate inhibits the mevalonate pathway in osteoclasts.

In Vitro Effects on Osteoblast Differentiation

The in vitro effects of risedronate on osteoblasts are more varied than its effects on osteoclasts and appear to be highly dependent on the concentration used.

Quantitative Data on Osteoblast Differentiation

The following table summarizes the quantitative effects of this compound on various parameters of osteoblast differentiation from in vitro studies.

| Cell Type | Risedronate Concentration | Parameter Measured | Result | Reference |

| MC3T3-E1 cells | 10⁻⁴ M | Type I Collagen synthesis | Stimulated at 48 and 72 hours (p<0.05) | [7] |

| MC3T3-E1 cells | 10⁻⁴ M | Alkaline Phosphatase (ALP) activity | Increased at 7 and 10 days (p<0.05) | [7] |

| MC3T3-E1 cells | 10⁻⁴ M | Matrix mineralization (calcium content) | Increased at 14 days | [7] |

| MC3T3-E1 cells | 10⁻⁴ and 10⁻³ M | Cell proliferation and viability | Decreased at 48 and 72 hours (p<0.05) | [7] |

| C2C12 mesenchymal cells | 50 µM | Osterix (OSE)-luciferase activity | Dose-dependently increased | [8] |

| C2C12 mesenchymal cells | Not specified | Osteocalcin (OC)- and bone sialoprotein (BSP)-luciferase reporters | Increased activity | [8] |

| C2C12 mesenchymal cells | Not specified | Alkaline Phosphatase (ALP) activity (in combination with BMP2) | Increased to a larger extent than BMP2 alone | [8] |

| Human bone marrow stromal cells | Not specified | Proliferation | Enhanced after 7 and 14 days | |

| Human bone marrow stromal cells | Not specified | mRNA levels of BMP-2, BSP-II, Cbfa1, Type I Collagen | Generally increased in a time-dependent manner | [9] |

| UMR-106 rat osteoblastic cells | 10⁻⁸ M | Gene expression (e.g., Vdr, Fgf2, Alp1) | Transiently and selectively up-regulated genes associated with differentiation | [10] |

| UMR-106 rat osteoblastic cells | 10⁻⁴ M | Gene expression | Regulated a different set of genes, some associated with apoptosis | [10] |

Signaling Pathways in Osteoblast Differentiation Influenced by Risedronate

Risedronate's effects on osteoblasts are mediated through several signaling pathways, which can lead to either stimulatory or inhibitory outcomes depending on the cellular context and drug concentration.

-

Connexin 43 (Cx43) Pathway: Risedronate has been shown to increase the expression of Cx43, a gap junction protein crucial for osteoblast differentiation and survival.[8] This effect is associated with an increase in the expression of key osteogenic transcription factors such as Runx2, Osterix, and Dlx5 .[8]

-

Cyclooxygenase-2 (COX-2) Pathway: Some studies suggest that risedronate can upregulate the expression of COX-2, an enzyme involved in prostaglandin (B15479496) synthesis, which in turn can promote osteoblast differentiation and bone formation.[11][12] This pathway may contribute to the anabolic effects of risedronate observed in some in vitro models.

// Nodes Risedronate [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cx43 [label="Connexin 43 (Cx43)\nExpression", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="Cyclooxygenase-2 (COX-2)\nExpression", fillcolor="#FBBC05", fontcolor="#202124"]; Runx2_Osterix [label="Runx2, Osterix, Dlx5\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandin\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteoblast_Differentiation [label="Osteoblast\nDifferentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteoblast_Function [label="Osteoblast\nFunction & Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Risedronate -> Cx43 [color="#5F6368"]; Risedronate -> COX2 [color="#5F6368"]; Cx43 -> Runx2_Osterix [color="#5F6368"]; COX2 -> Prostaglandins [color="#5F6368"]; Runx2_Osterix -> Osteoblast_Differentiation [color="#5F6368"]; Prostaglandins -> Osteoblast_Differentiation [color="#5F6368"]; Osteoblast_Differentiation -> Osteoblast_Function [color="#5F6368"]; } osteoblast_stimulation_pathway.dot

Caption: Risedronate can promote osteoblast differentiation via Cx43 and COX-2.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of in vitro studies. The following sections provide methodologies for key experiments used to assess osteoclast and osteoblast differentiation.

Osteoclast Differentiation and TRAP Staining

This protocol describes the differentiation of bone marrow macrophages (BMMs) into osteoclasts and their subsequent identification by TRAP staining.

// Nodes Start [label="Isolate Bone Marrow\nMacrophages (BMMs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Culture BMMs with M-CSF", fillcolor="#F1F3F4", fontcolor="#202124"]; Differentiate [label="Induce Differentiation with\nRANKL and Risedronate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 5-7 days", fillcolor="#FBBC05", fontcolor="#202124"]; Fix [label="Fix cells with 4% Paraformaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Permeabilize [label="Permeabilize with Triton X-100", fillcolor="#FBBC05", fontcolor="#202124"]; Stain [label="Stain with TRAP solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash with distilled water", fillcolor="#34A853", fontcolor="#FFFFFF"]; Visualize [label="Visualize and count TRAP-positive\nmultinucleated cells", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Culture; Culture -> Differentiate; Differentiate -> Incubate; Incubate -> Fix; Fix -> Permeabilize; Permeabilize -> Stain; Stain -> Wash; Wash -> Visualize; } trap_staining_workflow.dot

Caption: Workflow for TRAP staining of in vitro differentiated osteoclasts.

Materials:

-

Bone marrow cells from mice

-

Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand)

-

This compound

-

TRAP staining kit (e.g., Sigma-Aldrich Cat. No. 387A)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Distilled water

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice and culture them in alpha-MEM containing 10% FBS and 1% penicillin-streptomycin in the presence of M-CSF (30 ng/mL) for 3 days to generate BMMs.

-

Plate the BMMs in 96-well plates at a density of 1 x 10⁴ cells/well.

-

Induce osteoclast differentiation by adding M-CSF (30 ng/mL) and RANKL (50 ng/mL) to the culture medium.

-

Treat the cells with various concentrations of this compound.

-

Incubate the plates for 5-7 days, replacing the medium every 2-3 days.

-

After the incubation period, wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.

-

Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 5 minutes.

-

Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.[13][14] Typically, this involves incubating the cells with a solution containing naphthol AS-MX phosphate (B84403) and a diazonium salt in a tartrate-containing buffer.

-

Wash the cells with distilled water and allow them to air dry.

-

Visualize the cells under a light microscope and count the number of TRAP-positive multinucleated (≥3 nuclei) cells.

Osteoblast Differentiation and Alkaline Phosphatase (ALP) Activity Assay

This protocol outlines the differentiation of pre-osteoblastic cells and the measurement of ALP activity, an early marker of osteoblast differentiation.

Materials:

-

MC3T3-E1 or other pre-osteoblastic cell line

-

Alpha-MEM

-

FBS

-

Penicillin-Streptomycin

-

Osteogenic induction medium (alpha-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)

-

This compound

-

ALP activity assay kit (e.g., using p-nitrophenyl phosphate (pNPP) as a substrate)

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

96-well plates

Procedure:

-

Seed MC3T3-E1 cells in 24-well plates at a density of 5 x 10⁴ cells/well and culture in alpha-MEM with 10% FBS and 1% penicillin-streptomycin until confluent.

-

Once confluent, switch to osteogenic induction medium.

-

Treat the cells with various concentrations of this compound.

-

Culture the cells for 7-14 days, changing the medium every 2-3 days.

-

At the end of the culture period, wash the cells with PBS and lyse the cells with cell lysis buffer.

-

Transfer the cell lysate to a 96-well plate.

-

Measure ALP activity using a colorimetric assay with pNPP as the substrate.[15][16] The absorbance is read at 405 nm.

-

Normalize the ALP activity to the total protein concentration of the cell lysate, which can be determined using a BCA or Bradford protein assay.

Osteoblast Mineralization and Alizarin Red S Staining

This protocol describes the staining of mineralized nodules, a late marker of osteoblast differentiation, using Alizarin Red S.

// Nodes Start [label="Culture pre-osteoblasts in\nosteogenic medium with Risedronate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate for 14-21 days", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash_PBS [label="Wash cells with PBS", fillcolor="#FBBC05", fontcolor="#202124"]; Fix [label="Fix cells with 10% Formalin", fillcolor="#FBBC05", fontcolor="#202124"]; Wash_Water [label="Wash with distilled water", fillcolor="#FBBC05", fontcolor="#202124"]; Stain [label="Stain with 2% Alizarin Red S (pH 4.1-4.3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_Excess [label="Wash with distilled water to remove\nexcess stain", fillcolor="#34A853", fontcolor="#FFFFFF"]; Visualize [label="Visualize and quantify\ncalcium deposits", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Incubate; Incubate -> Wash_PBS; Wash_PBS -> Fix; Fix -> Wash_Water; Wash_Water -> Stain; Stain -> Wash_Excess; Wash_Excess -> Visualize; } alizarin_red_s_workflow.dot

Caption: Workflow for Alizarin Red S staining of mineralized osteoblast cultures.

Materials:

-

Differentiated osteoblast cultures (as described in section 4.2)

-

Phosphate-Buffered Saline (PBS)

-

10% (v/v) neutral buffered formalin

-

Distilled water

-

2% Alizarin Red S solution (pH adjusted to 4.1-4.3)

Procedure:

-

Culture osteoblasts in osteogenic medium with or without risedronate for 14-21 days.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 10% formalin for 30 minutes at room temperature.[4]

-

Wash the cells twice with distilled water.

-

Add enough 2% Alizarin Red S solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature.[3][17]

-

Aspirate the Alizarin Red S solution and wash the cells four to five times with distilled water until the wash water is clear.

-

Visualize the stained mineralized nodules (which appear red) under a microscope and capture images.

-

For quantification, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride, and the absorbance can be measured at 562 nm.

Conclusion

In vitro studies provide crucial insights into the cellular and molecular mechanisms of action of this compound. The data clearly indicate that risedronate is a potent inhibitor of osteoclast differentiation, primarily through its effects on the RANKL signaling pathway and the mevalonate pathway. Its impact on osteoblasts is more complex, with evidence suggesting both stimulatory and inhibitory effects depending on the concentration and experimental conditions. At lower, clinically relevant concentrations, risedronate appears to promote osteoblast differentiation and function through pathways involving Connexin 43 and COX-2. This comprehensive guide, with its consolidated data, detailed protocols, and pathway diagrams, serves as a valuable resource for researchers investigating the in vitro effects of risedronate and other bisphosphonates on bone cell biology. Further research is warranted to fully elucidate the intricate interplay between risedronate and osteoblasts to optimize its therapeutic potential.

References

- 1. Risedronate Directly Inhibits Osteoclast Differentiation and Inflammatory Bone Loss [jstage.jst.go.jp]

- 2. Risedronate directly inhibits osteoclast differentiation and inflammatory bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Risedronate reduces osteoclast precursors and cytokine production in postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]

- 7. Effects of risedronate on osteoblastic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of bisphosphonates on proliferation and osteoblast differentiation of human bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dose-dependent Differential Effects of Risedronate on Gene Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of risedronate on osteogenic lineage is mediated by cyclooxygenase-2 gene upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of risedronate on osteogenic lineage is mediated by cyclooxygenase-2 gene upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ixcellsbiotech.com [ixcellsbiotech.com]

The Pharmacodynamics of Risedronate Sodium in Bone Resorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risedronate sodium, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of metabolic bone diseases characterized by excessive bone resorption. Its therapeutic efficacy is rooted in its targeted inhibition of osteoclast function. This technical guide provides an in-depth exploration of the pharmacodynamics of risedronate, detailing its molecular mechanism of action, impact on cellular signaling pathways, and quantifiable effects on bone turnover. The guide includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing its activity, and visual representations of the underlying biological processes to support further research and drug development in the field of bone biology.

Introduction

Bone homeostasis is a dynamic process maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In pathological conditions such as osteoporosis, this equilibrium shifts towards excessive resorption, leading to compromised bone integrity and an increased risk of fractures. This compound selectively targets osteoclasts, the primary cells responsible for bone breakdown, to restore this balance.[1][2] As a third-generation bisphosphonate, risedronate exhibits high potency in inhibiting bone resorption.[3] This document serves as a comprehensive resource on the pharmacodynamic properties of risedronate, offering detailed insights for professionals engaged in bone-related research and therapeutics development.

Molecular Mechanism of Action

The primary molecular target of risedronate is Farnesyl Pyrophosphate Synthase (FPPS) , a key enzyme in the mevalonate (B85504) pathway within osteoclasts.[1][4] By inhibiting FPPS, risedronate disrupts the synthesis of essential isoprenoid lipids, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5]

These isoprenoid lipids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras, Rho, and Rac.[5] Prenylation is essential for the proper subcellular localization and function of these signaling proteins, which regulate critical osteoclast activities including:

-

Cytoskeletal organization and the formation of the ruffled border: This specialized cell membrane structure is essential for the secretion of acid and lysosomal enzymes that dissolve the bone matrix.[1]

-

Cell adhesion and migration.

-

Cell survival and apoptosis. [4]

Disruption of these processes ultimately leads to osteoclast inactivation and apoptosis, thereby reducing bone resorption.[1][4]

Signaling Pathway of Risedronate's Action in Osteoclasts

The following diagram illustrates the molecular cascade affected by risedronate within an osteoclast.

Impact on RANKL Signaling Pathway